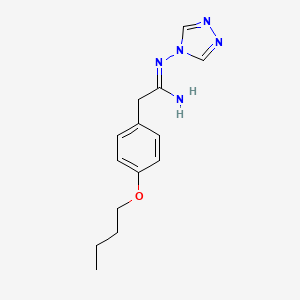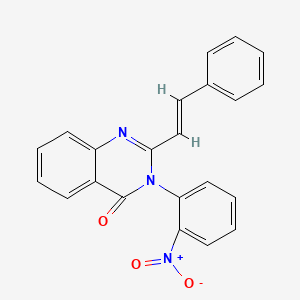
N-(2,6-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, commonly known as DMTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development, cancer therapy, and neuropharmacology. DMTCP belongs to the class of tryptophan derivatives and is known for its unique chemical structure and mechanism of action.
Mecanismo De Acción
DMTCP acts as a potent inhibitor of tubulin polymerization, which is essential for cell division and growth. It binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to the disruption of the cytoskeleton and inhibition of cell growth.
Biochemical and Physiological Effects:
DMTCP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DMTCP has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In neuropharmacology, DMTCP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMTCP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, DMTCP has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, DMTCP has some limitations, such as its poor solubility in water and the lack of in vivo studies.
Direcciones Futuras
There are several future directions for the research on DMTCP. One possible direction is to explore the potential of DMTCP as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to investigate the molecular mechanisms of DMTCP's action and its interaction with tubulin and other proteins. Moreover, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of DMTCP in vivo and its potential side effects.
Aplicaciones Científicas De Investigación
DMTCP has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMTCP has been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
phenyl N-[1-(2,6-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-9-8-10-18(2)24(17)29-25(30)23(28-26(31)32-20-11-4-3-5-12-20)15-19-16-27-22-14-7-6-13-21(19)22/h3-14,16,23,27H,15H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTNWLKARKJDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methylphenyl)sulfonyl]-N-1,3-thiazol-2-ylphenylalaninamide](/img/structure/B3898574.png)


![2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid](/img/structure/B3898607.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898614.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898616.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethyl acetate](/img/structure/B3898622.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-isobutylpiperidin-4-amine](/img/structure/B3898635.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3898663.png)

![5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3898670.png)


![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B3898681.png)